molecular formula C7H5ClN2O B1360165 7-chloro-1,3-benzoxazol-2-amine CAS No. 64037-11-2

7-chloro-1,3-benzoxazol-2-amine

Cat. No.: B1360165
CAS No.: 64037-11-2
M. Wt: 168.58 g/mol
InChI Key: ZNJCQBBJHFLQAG-UHFFFAOYSA-N
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Description

7-chloro-1,3-benzoxazol-2-amine is a chemical compound belonging to the class of benzoxazoles. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The molecular formula of this compound is C7H5ClN2O, and it has a molecular weight of 168.58 g/mol .

Mechanism of Action

Target of Action

7-Chloro-1,3-benzoxazol-2-amine, also known as 2-Benzoxazolamine, 7-chloro- or 2-Amino-7-chlorobenzoxazole, is a member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The compound exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives are known to exhibit remarkable pharmacological activities . They have been used in the synthesis of compounds that show very active anti-cancer activity . The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity have been thoroughly studied .

Biochemical Pathways

The synthesis of benzoxazole derivatives has seen a large upsurge via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .

Result of Action

Benzoxazole derivatives have shown potent anticancer activity . For instance, both benzoxazole and benzothiazole derivatives exhibited 1.7 to 3 times more potent anticancer activity against HepG2 cell line than 5-fluorouracil . This is a very promising result, indicating the potential of these compounds in cancer treatment.

Biochemical Analysis

Biochemical Properties

2-Benzoxazolamine, 7-chloro- plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it acts as an intermediate conductance calcium-activated potassium channel opener . This interaction is crucial as it influences the flow of potassium ions across cell membranes, thereby affecting cellular excitability and signaling.

Cellular Effects

2-Benzoxazolamine, 7-chloro- has notable effects on different types of cells and cellular processes. It has been observed to decrease striatal dopamine metabolism without affecting striatal dopamine concentrations . This suggests that the compound can modulate neurotransmitter dynamics, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Benzoxazolamine, 7-chloro- involves its action as a calcium-activated potassium channel opener . By binding to these channels, it facilitates the flow of potassium ions, which can lead to hyperpolarization of the cell membrane and subsequent modulation of cellular activity. This mechanism is essential for its role as a muscle relaxant and its effects on neurotransmitter metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzoxazolamine, 7-chloro- have been studied over time. The compound is known for its stability and has been used in various in vitro and in vivo studies to observe long-term effects on cellular function . It was withdrawn from the market due to hepatotoxicity, indicating potential degradation or adverse effects over prolonged use .

Dosage Effects in Animal Models

The effects of 2-Benzoxazolamine, 7-chloro- vary with different dosages in animal models. At therapeutic doses, it acts as a muscle relaxant and modulates neurotransmitter metabolism . At higher doses, it has been associated with hepatotoxicity, highlighting the importance of dosage regulation to avoid toxic or adverse effects .

Metabolic Pathways

2-Benzoxazolamine, 7-chloro- is involved in various metabolic pathways. It is metabolized by an array of cytochrome P450 isoforms, which play a crucial role in its biotransformation . This metabolism is essential for its pharmacological activity and potential toxicity.

Transport and Distribution

The transport and distribution of 2-Benzoxazolamine, 7-chloro- within cells and tissues involve interactions with specific transporters and binding proteins. It is known to modulate the expression of pigmentation factors in a keratinocyte-melanocyte co-culture system, indicating its distribution and localization within specific cell types .

Subcellular Localization

2-Benzoxazolamine, 7-chloro- exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular cellular compartments, potentially through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

The synthesis of 7-chloro-1,3-benzoxazol-2-amine can be achieved through various methods. One common synthetic route involves the reaction of 2-amino-6-chlorophenol with di(imidazole-1-yl)methanimine in acetonitrile under reflux conditions for ten hours . Another method includes the reaction of benzoxazolinones with phosphorus pentachloride . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-chloro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentachloride, di(imidazole-1-yl)methanimine, and acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosphorus pentachloride typically yields chlorinated benzoxazoles .

Scientific Research Applications

7-chloro-1,3-benzoxazol-2-amine has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for developing drugs with diverse biological activities, including antimicrobial, antitumor, antioxidant, antiviral, and anti-inflammatory properties . It is also used in the development of muscle relaxants and other therapeutic agents . In the field of environmental science, it is studied for its potential use in pollution control and remediation.

Comparison with Similar Compounds

7-chloro-1,3-benzoxazol-2-amine can be compared with other similar compounds such as 2-Benzoxazolamine, 5-chloro- and 2-amino-5-chlorobenzoxazole . These compounds share similar chemical structures and properties but may differ in their specific biological activities and applications. For example, 2-Benzoxazolamine, 5-chloro- is used as a muscle relaxant, while 2-amino-5-chlorobenzoxazole has applications in antimicrobial and antitumor research .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study in medicinal chemistry, environmental science, and beyond.

Properties

IUPAC Name

7-chloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJCQBBJHFLQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214033
Record name Benzoxazole, 2-amino-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-11-2
Record name 7-Chloro-2-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64037-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2-amino-7-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolamine, 7-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 2-amino-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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